Fluazifop-P-butyl

概要

説明

フルアジホップ-P-ブチルは、選択的後処理除草剤として広く用いられている有機化合物です。 特に、綿花、大豆、野菜などの様々な広葉作物における一年生および多年生のイネ科雑草に対して効果的です 。 この化合物は、高い効力と非標的植物や動物に対する低い毒性で知られています .

準備方法

化学反応の分析

Hydrolysis Reactions

Fluazifop-P-butyl undergoes pH-dependent hydrolysis to form its primary bioactive metabolite, fluazifop-P acid . Key findings include:

Table 1: Hydrolysis Rates of this compound Under Different pH Conditions

| pH | Temperature (°C) | Half-Life (Days) | Major Product (%) | Minor Products | Source |

|---|---|---|---|---|---|

| 5 | 25 | >30 | 96% parent | <4% acid | |

| 7 | 25 | ~7 | 69–77% parent | 24% acid | |

| 9 | 25 | <3 | 18–23% parent | 70–79% acid |

-

Mechanism : Cleavage of the ester bond via nucleophilic attack by water, accelerated under alkaline conditions .

-

Stability : Highly stable at pH 5 but rapidly degrades at pH 9, forming fluazifop-P acid as the dominant product .

Photolysis

This compound exhibits limited direct photodegradation but forms secondary products under simulated sunlight:

Key Findings:

-

Light Exposure : Xenon arc lamp irradiation (33.72–42.91 W/m² for 5 days) yielded <10% degradation of the parent compound .

-

Products : Trace amounts of pyr-ph ether (3.5% TAR) and SYN546933 (10.8% TAR) were detected .

-

Environmental Relevance : Photolysis is not a major degradation pathway in natural settings .

Microbial Degradation

Soil microorganisms metabolize this compound into non-phytotoxic compounds:

-

Primary Metabolites : Fluazifop-P acid → further degraded to CO₂ and bound residues via β-oxidation .

-

Enzymatic Activity : Hydrolysis by esterases followed by oxidative cleavage by soil bacteria (e.g., Pseudomonas spp.) .

Plant Metabolism

In plants, this compound is rapidly converted to the herbicidally active acid form:

-

Absorption : >90% absorbed through leaf surfaces within 24 hours .

-

Metabolic Pathway :

-

Persistence : Residues remain detectable for up to 45 days post-application .

Reaction Scheme:

-

Ether Formation :

-

Esterification :

-

Coupling :

Table 2: Stability Profile of this compound

| Parameter | Condition | Result | Source |

|---|---|---|---|

| Vapour Pressure | 25°C | 2.3 × 10⁻⁴ Pa | |

| Dissociation Constant | pH 1–12 | No ionizable groups | |

| Aqueous Solubility | 20°C | 1.1 mg/L (pH 7) | |

| Soil Adsorption (Kₒc) | - | 1,100–1,500 mL/g (strong) |

Table 3: Key Metabolites of this compound

Analytical Methods for Reaction Monitoring

科学的研究の応用

Agricultural Applications

Fluazifop-P-butyl is extensively utilized in agriculture for its effectiveness in controlling grassy weeds in dicotyledonous crops. Its selective action allows for the preservation of broadleaf plants while managing competition from unwanted grass species.

Efficacy in Crop Production

- Intercropping Systems: A study evaluated the impact of this compound on common bean plants intercropped with Brachiaria species. Results indicated that applying 7.81 g/ha of this compound during the dry season yielded results comparable to monoculture systems, demonstrating its utility in integrated weed management strategies .

- Soybean Cultivation: Research focused on optimizing this compound applications in postemergent soybeans found that reduced concentrations (40-60% of recommended rates) maintained effective weed control without compromising soybean growth, indicating potential for cost-effective application .

Environmental Impact

This compound's environmental implications have been scrutinized, particularly concerning non-target species and ecosystems.

Phytotoxicity Studies

A study investigated the phytotoxic effects of this compound on various wildflower species. While some reduction in seedling emergence was noted at higher application rates, most wildflowers exhibited resilience, suggesting that this compound can be safely integrated into biodiversity management practices without long-term adverse effects .

Soil and Water Interaction

Research has also examined the herbicide's behavior in soil and water systems, highlighting its potential to leach into groundwater under certain conditions, which could pose risks to aquatic ecosystems and drinking water supplies. Continued monitoring and regulatory assessments are necessary to mitigate these risks.

Health Effects

This compound's safety profile has been a subject of concern due to its potential toxicological effects.

Toxicological Studies

- Animal Studies: Investigations into the herbicide's effects on laboratory animals revealed significant hepatotoxicity and nephrotoxicity at various doses. Increased biomarkers for liver and kidney function were observed alongside oxidative stress indicators in treated rats . These findings raise concerns about occupational exposure risks for agricultural workers.

- Developmental Risks: Regulatory reviews have indicated potential developmental and reproductive toxicity based on animal studies, with specific NOAEL (No Observed Adverse Effect Level) values established for both maternal and offspring exposure .

Regulatory Perspectives

The regulatory landscape surrounding this compound varies by region, reflecting differing assessments of its risk versus benefit.

Global Regulatory Actions

- In Norway, this compound was banned due to concerns over human health risks associated with reproductive effects, showcasing a precautionary approach to pesticide regulation .

- The European Food Safety Authority (EFSA) has also highlighted the need for stringent evaluations of developmental endpoints related to herbicide exposure .

Case Studies Overview

作用機序

類似化合物との比較

フルアジホップ-P-ブチルは、ジクロフォップ、クロラジホップ、ハロキシフォップなどの類似化合物を含むアリロキシフェノキシプロピオン酸系除草剤に属します 。 これらの化合物と比較して、フルアジホップ-P-ブチルは、幅広いイネ科雑草に対する高い選択性と効力で特徴付けられています 。 また、土壌や水中で急速に分解されるため、環境への影響が低くなっています .

類似化合物のリスト

- ジクロフォップ

- クロラジホップ

- ハロキシフォップ

生物活性

Fluazifop-P-butyl (FPB) is a selective herbicide belonging to the aryloxyphenoxypropionate chemical family, primarily used for controlling annual and perennial grasses in various crops. Its biological activity is characterized by its mechanism of action, toxicological effects, and metabolic pathways. This article provides a comprehensive overview of the biological activity of FPB, supported by data tables and relevant studies.

Inhibition of Lipid Biosynthesis:

FPB functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which plays a crucial role in lipid biosynthesis. This inhibition disrupts the production of fatty acids necessary for cell membrane formation, leading to phytotoxicity in susceptible plant species .

Oxidative Stress Induction:

Research indicates that FPB can induce oxidative stress in plants, characterized by increased levels of free radicals and lipid peroxidation. This oxidative stress contributes to the herbicidal effects observed in treated plants .

Animal Studies

Several studies have investigated the effects of FPB on non-target organisms, particularly mammals. A notable study involved administering FPB to male Wistar rats at varying doses (18.75, 37.5, and 75 mg/kg body weight/day) over 21 days. The results indicated significant increases in plasma biomarkers for renal and hepatic function, including urea and creatinine levels, suggesting nephrotoxicity and hepatotoxicity .

Key Findings:

- Renal Function: Increased urea and creatinine levels were observed in treated groups compared to controls.

- Hepatic Function: Elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) indicated liver damage.

- Testicular Function: Significant reductions in antioxidant levels (ascorbic acid and glutathione) were noted, alongside increased lipid peroxidation and histopathological changes such as interstitial edema .

Dose-Response Relationship

The dose-response studies highlight that the toxic effects of FPB are dose-dependent. The following table summarizes key findings from various studies:

| Study | Dose (mg/kg bw/day) | Effects Observed |

|---|---|---|

| Wistar Rat Study | 18.75 - 75 | Increased renal biomarkers; decreased testicular antioxidants |

| 90-Day Hamster Study | 0, 250, 1000, 4000 ppm | NOAEL at 1000 ppm; liver and kidney weight changes |

| Long-term Rat Study | 0, 2, 10, 80, 250 ppm | NOAEL at 10 mg/kg bw; liver swelling and eosinophilia observed |

Metabolism and Excretion

This compound is rapidly absorbed and metabolized in mammals. Studies show that approximately 56% of an administered dose is absorbed in rats, with most excretion occurring via urine. The primary metabolite is fluazifop acid, which is conjugated with taurine .

Metabolic Pathways

- Absorption: High absorption rates noted at low doses.

- Excretion: Primarily through urine; minor amounts via feces.

- Tissue Distribution: Higher concentrations found in fat tissues compared to other organs.

Case Study: Hepatotoxicity in Rodents

In a chronic exposure study involving rats over a two-year period, FPB was administered at varying concentrations. The study revealed significant liver pathology at higher doses, including increased liver weights and histological changes indicative of toxicity .

Case Study: Testicular Toxicity

Another study focused on the reproductive toxicity of FPB revealed that exposure led to decreased sperm counts and altered testicular function in male rats. Histopathological examinations showed degenerative changes in testicular tissues .

特性

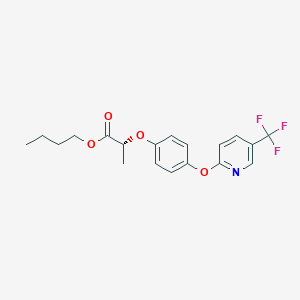

IUPAC Name |

butyl (2R)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO4/c1-3-4-11-25-18(24)13(2)26-15-6-8-16(9-7-15)27-17-10-5-14(12-23-17)19(20,21)22/h5-10,12-13H,3-4,11H2,1-2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIZTNZGPYBOGF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034855 | |

| Record name | Fluazifop-P-butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79241-46-6 | |

| Record name | Fluazifop-P-butyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79241-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluazifop-P-butyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079241466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazifop-P-butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-, butyl ester, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUAZIFOP-P-BUTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N99K0AJ91S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of fluazifop-P-butyl and how does it affect plant growth?

A1: this compound targets the acetyl-CoA carboxylase (ACCase) enzyme in plants. [1, 2, 7, 8, 17, 18] This enzyme plays a crucial role in fatty acid biosynthesis, essential for the formation of cell membranes. By inhibiting ACCase, this compound disrupts lipid synthesis, primarily in actively growing regions of the plant, ultimately leading to the death of susceptible plants.

Q2: Why is this compound considered a selective herbicide?

A2: this compound is a selective graminicide, meaning it primarily targets grasses. [2, 5, 19, 21] This selectivity arises from differences in the ACCase enzyme structure between grasses (monocots) and broadleaf plants (dicots). this compound effectively inhibits the ACCase found in grasses but has little to no effect on the ACCase in broadleaf plants, making it useful for controlling grass weeds in dicot crops.

Q3: What are the visible symptoms of this compound activity on susceptible plants?

A3: this compound application to susceptible grasses typically results in symptoms such as chlorosis (yellowing), leaf curling, and growth retardation. [2, 4, 22] These symptoms are often visible within a few days after treatment and progress over time, eventually leading to plant death.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H17F3N2O4, and its molecular weight is 394.35 g/mol.

Q5: How does the efficacy of this compound vary under different environmental conditions?

A5: Research suggests that environmental factors like temperature and moisture can influence the efficacy of this compound. For example, drought conditions were observed to enhance the control of wild oat, wheat, and barley with this compound. [14] Additionally, soil temperature can affect the persistence of this compound, with higher temperatures accelerating its dissipation. [24]

Q6: What is the impact of application timing on this compound effectiveness?

A6: The effectiveness of this compound can be influenced by the timing of application. Applying this compound too early (e.g., 4 days after flax emergence) can result in reduced efficacy due to the emergence of late-germinating grass seedlings. [14]

Q7: How does spray nozzle orientation affect the efficacy of this compound?

A7: Studies have shown that orienting spray nozzles to spray forward at a 45° angle can enhance the control of certain grass weeds, particularly under drought conditions. [14] This effect might be due to improved coverage and herbicide deposition on target plants.

Q8: Does the time of day influence the efficacy of this compound application?

A8: While time of day does not significantly affect the control of wild oat, wheat, or barley, research has shown that applying this compound in the late afternoon or evening (between 17:00 and 21:00 h) can improve the control of green foxtail. [14] This finding suggests a possible interaction between herbicide activity and diurnal physiological processes in green foxtail.

Q9: How does the structure of this compound relate to its activity?

A9: this compound belongs to the aryloxyphenoxypropionate (APP) class of herbicides, which are characterized by specific structural features essential for their activity. [18] Modifications to the core structure can impact its binding affinity to ACCase and subsequently affect its herbicidal activity.

Q10: Have resistance mechanisms to this compound been reported?

A10: Yes, resistance to this compound has been documented in several weed species, including itchgrass (Rottboellia cochinchinensis) and goosegrass (Eleusine indica). [18, 19] These resistance mechanisms often involve mutations in the ACCase gene, leading to an altered target site that is less sensitive to the herbicide.

Q11: What are the common mutations conferring resistance to this compound?

A11: A common mutation found in this compound resistant weeds is a substitution of tryptophan (Trp) with cysteine (Cys) at codon 2027 of the ACCase gene. [18, 19] This Trp-2027-Cys mutation is known to confer resistance to all APP herbicides.

Q12: Can this compound resistance lead to cross-resistance to other herbicides?

A12: Yes, target-site resistance to this compound often leads to cross-resistance to other APP herbicides. [17, 18, 25] This is because these herbicides share the same target site, ACCase, and mutations affecting sensitivity to one APP herbicide usually affect the others as well.

Q13: What alternative weed control strategies can be used to manage resistant weeds?

A13: Alternative weed control strategies for managing this compound resistant weeds include using herbicides with different modes of action, such as cyclohexanediones (e.g., clethodim and sethoxydim) or non-ACCase inhibitors (e.g., S-metolachlor and nicosulfuron). [17, 25] Integrating these herbicides with non-chemical control methods, such as crop rotation and cultural practices, can further enhance resistance management.

Q14: How stable is this compound in the environment?

A14: this compound is rapidly degraded in the environment, primarily through microbial metabolism and hydrolysis. [6] The half-life of this compound in soils is typically one to two weeks.

Q15: How does this compound degrade in plants?

A15: In plants, this compound is rapidly hydrolyzed to fluazifop-P, which is then translocated throughout the plant, accumulating in actively growing regions. [6] Further degradation pathways involve conjugation with glutathione and other metabolic processes. [19, 23]

Q16: What is the role of microbial degradation in the persistence of this compound?

A16: Microbial activity plays a significant role in the degradation of this compound in soil. [7] This degradation process can be influenced by factors such as soil type, microbial community composition, and environmental conditions.

Q17: How does the biological fungicide Trichoderma harzianum Rifai T-22 affect the degradation of this compound?

A17: Research suggests that the presence of Trichoderma harzianum Rifai T-22 can influence the degradation and dissipation kinetics of this compound. [23] This effect might be due to changes in microbial community structure and activity brought about by the introduction of the fungicide.

Q18: In which crops is this compound commonly used for weed control?

A18: this compound is widely used for selective grass control in various dicot crops, including soybean, cotton, sunflower, groundnut, lentil, faba bean, flax, yam, and cassava. [2, 3, 4, 5, 6, 7, 8, 10, 14, 16, 20, 22, 26] Its selective nature allows for effective weed management while minimizing damage to the crop.

Q19: Can this compound be used in amenity areas to promote wildflower establishment?

A19: Yes, this compound can be used in amenity areas to manage grass growth and promote wildflower establishment. [8] Research suggests that while pre- and post-emergent applications of this compound can temporarily affect wildflower seedling emergence, these effects are generally minimal and do not significantly impact long-term establishment. [8]

Q20: How effective is this compound for managing cogongrass (Imperata cylindrica)?

A20: Research has shown that while this compound can reduce cogongrass shoot biomass, it might not be as effective as glyphosate in controlling this invasive weed, especially when considering rhizome biomass. [5]

Q21: Can this compound be used to control volunteer corn (Zea mays)?

A21: this compound is generally ineffective in controlling volunteer corn, particularly those with the AAD-1 (aryloxyalkanoate dioxygenase-1) transgene, which confers resistance to APP herbicides. [17]

Q22: Is this compound effective for burmareed (Neyraudia reynaudiana) control?

A22: Field studies suggest that this compound can effectively control burmareed when applied using a cut-stem treatment approach. [21] It offers a more selective option compared to glyphosate, potentially reducing off-target effects on native vegetation.

Q23: What information is available on the toxicology and safety of this compound?

A23: this compound has been extensively studied for its toxicological properties, and data on its safety profile is available from regulatory agencies and scientific literature. [25] These studies help assess the potential risks associated with its use and establish safe application guidelines.

Q24: What is the environmental fate of this compound?

A24: this compound degrades rapidly in the environment, primarily through microbial activity and hydrolysis. [6, 24] Its short half-life in soil suggests a low risk of accumulation and long-term environmental persistence.

Q25: How can the negative environmental impact of this compound be mitigated?

A25: Implementing best management practices, such as targeted applications, appropriate timing, and adherence to recommended rates, can minimize the potential negative environmental impacts of this compound. [23]

Q26: What tools and resources are available for studying this compound and other herbicides?

A26: A wide array of research infrastructure and resources are available for studying this compound, including analytical techniques like liquid chromatography/tandem mass spectrometry (LC/MS/MS) for metabolite analysis, molecular biology tools for genetic studies, and bioassays for evaluating efficacy and resistance. [13, 18, 19, 23] Additionally, publicly available databases and scientific literature provide valuable information on the compound's properties, applications, and environmental fate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。